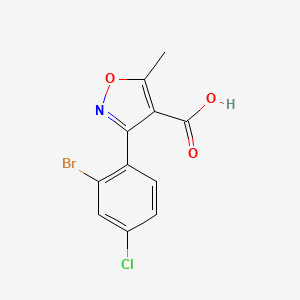

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an isoxazole ring

Properties

Molecular Formula |

C11H7BrClNO3 |

|---|---|

Molecular Weight |

316.53 g/mol |

IUPAC Name |

3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |

InChI Key |

OGYIDEVNIGDLDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of 2-bromo-4-chlorophenol, followed by the formation of the isoxazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as bromine, pyridine, and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and safety, ensuring that the production process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, pyridine, acetonitrile, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Used in the production of pharmaceuticals, pesticides, and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring also plays a role in the compound’s overall mechanism of action, contributing to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-chlorophenol: Shares the bromine and chlorine-substituted phenyl ring but lacks the isoxazole ring.

5-Bromo-2-furoic acid: Contains a bromine-substituted furan ring instead of the isoxazole ring.

Uniqueness

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine and chlorine atoms on the phenyl ring and the isoxazole ring.

Biological Activity

3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 300.08 g/mol. The compound features a carboxylic acid group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrClN2O3 |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | This compound |

| InChI Key | HWJGMFHETXFQCA-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity, potentially modulating the activity of key biological pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases involved in inflammatory processes.

- Receptor Modulation : It may affect neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic effects in neurodegenerative diseases.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have reported that derivatives of isoxazole compounds exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Research : In animal models of inflammation, the compound reduced markers such as TNF-alpha and IL-6, indicating a potential role in treating chronic inflammatory conditions.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, melanoma) showed that the compound inhibited cell growth by inducing apoptosis and disrupting cell cycle progression.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar isoxazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.